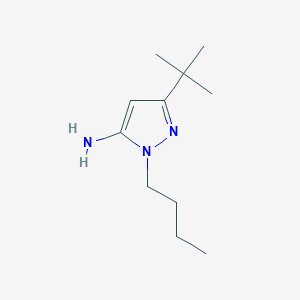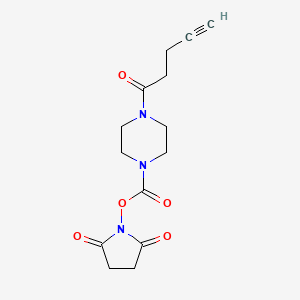
1-(2-Piperidin-1-yl-ethyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Piperidin-1-ylethyl)indole is a compound that belongs to the indole family, which is known for its wide range of biological activities. Indoles are significant heterocyclic compounds found in many natural products and synthetic drugs. The structure of 1-(2-piperidin-1-ylethyl)indole consists of an indole ring system attached to a piperidine moiety via an ethyl linker. This unique structure imparts various chemical and biological properties to the compound.
Preparation Methods
The synthesis of 1-(2-piperidin-1-ylethyl)indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a classical approach for constructing indole derivatives. This method typically involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring .
Another approach is the Leimgruber-Batcho synthesis, which involves the cyclization of an o-nitrotoluene derivative followed by reduction and cyclization to form the indole ring . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1-(2-Piperidin-1-ylethyl)indole undergoes various chemical reactions, including:
Reduction: The compound can be reduced using hydrogenation or metal hydrides to form dihydroindole derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Piperidin-1-ylethyl)indole has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(2-piperidin-1-ylethyl)indole involves its interaction with specific molecular targets in the body. The indole ring system can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to interact with serotonin receptors, influencing neurotransmitter levels and potentially affecting mood and behavior . The piperidine moiety may also contribute to the compound’s binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
1-(2-Piperidin-1-ylethyl)indole can be compared with other indole derivatives, such as tryptophan, indole-3-acetic acid, and serotonin . These compounds share the indole ring system but differ in their substituents and biological activities. For instance:
Tryptophan: An essential amino acid involved in protein synthesis and precursor to serotonin.
Indole-3-acetic acid: A plant hormone that regulates growth and development.
Serotonin: A neurotransmitter that plays a role in mood regulation.
The uniqueness of 1-(2-piperidin-1-ylethyl)indole lies in its combination of the indole ring with a piperidine moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H20N2 |
|---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
1-(2-piperidin-1-ylethyl)indole |
InChI |
InChI=1S/C15H20N2/c1-4-9-16(10-5-1)12-13-17-11-8-14-6-2-3-7-15(14)17/h2-3,6-8,11H,1,4-5,9-10,12-13H2 |
InChI Key |
MTPXLCUPBLSHQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCN2C=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2,7-Dibromocarbazol-9-yl)ethyl]pyrrolidin-2-one](/img/structure/B13883692.png)

![1,2-Propanediol,3-[4-(1h-imidazol-2-yl)phenoxy]-](/img/structure/B13883703.png)

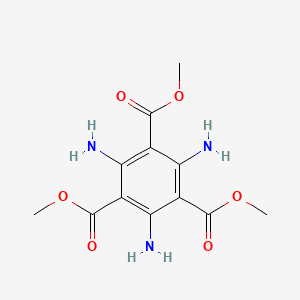
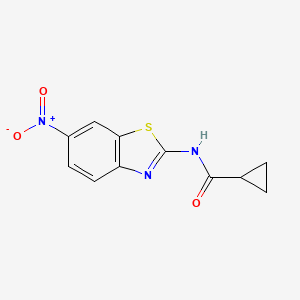
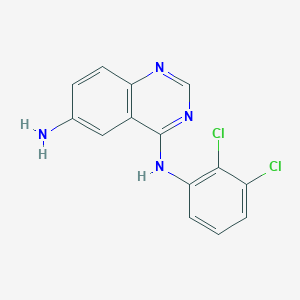
![N-[4-(4-methylpyridin-3-yl)phenyl]pyridine-3-sulfonamide](/img/structure/B13883737.png)
![Propan-2-yl 4-[[7-(4-methylsulfanylphenyl)-5,6-dihydropyrrolo[2,3-d]pyrimidin-4-yl]oxy]piperidine-1-carboxylate](/img/structure/B13883739.png)

![8-[6-(Dimethylamino)pyridin-3-yl]-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13883746.png)
![Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl-](/img/structure/B13883755.png)
